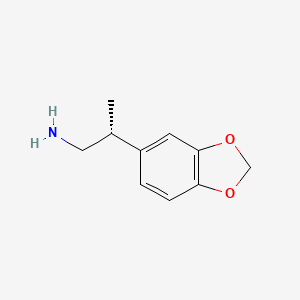

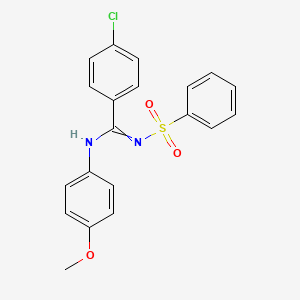

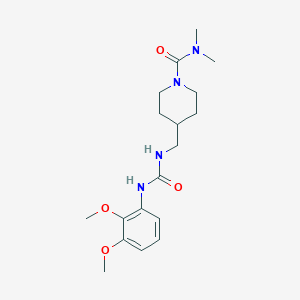

![molecular formula C16H19NO3 B3006396 4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid CAS No. 351163-31-0](/img/structure/B3006396.png)

4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid

Overview

Description

The compound "4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid" is a chemically synthesized molecule that appears to be related to a family of compounds with a benzoic acid moiety linked to a substituted cyclohexenone structure through an amino methyl group. This type of structure is often of interest in the development of pharmaceuticals and materials due to the potential for diverse biological activity and chemical properties.

Synthesis Analysis

The synthesis of compounds related to "this compound" involves multi-step organic reactions. For instance, a similar compound, (E)-4-((3-Ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl)benzoic acid, was synthesized starting from β-cyclocitral and involved a Grignard reaction, Wittig salt formation, esterification, and saponification steps to yield the final product . Another related synthesis involved the carbonation of a lithium salt of an aniline derivative, followed by esterification and coupling with a benzaldehyde derivative . These methods highlight the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of compounds in this category often features a planar thiazolidine or cyclohexenone moiety with various substituents, which can significantly influence the compound's properties and reactivity. For example, a related compound with a thiazolidine ring showed an essentially planar structure with the 4-aminobenzoic acid fragment inclined at a specific angle, which could affect intermolecular interactions . The molecular geometries of these compounds are typically optimized using computational methods such as density functional theory (DFT) .

Chemical Reactions Analysis

The chemical reactivity of such compounds can involve tautomerism and acid-base dissociation, as observed in azo-benzoic acids . Additionally, the presence of the amino group can facilitate the formation of co-crystals with other organic acids, as seen in the case of trans-4-[(2-amino-3,5-dibrobenzyl)amino] cyclohexanol . Furthermore, the dimethylamino group in related compounds has been shown to exhibit selectivity in anion recognition, which is a valuable property in sensor and host-guest chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of hydrogen-bonding networks and π-π stacking interactions can affect the solubility and stability of the compounds . The polymorphism observed in some derivatives indicates that slight changes in the synthesis conditions or molecular structure can lead to different crystal forms with distinct properties . The antimicrobial activity of some derivatives also suggests potential applications in medicinal chemistry .

Scientific Research Applications

Chemical Properties and Synthesis

Biological Activities

In the realm of biology and pharmacology, derivatives of benzoic acid, including structures similar to 4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid, have been explored for their potential biological activities. For instance, Joshi et al. (2008) synthesized 4-pyrrol-1-yl benzoic acid hydrazide analogs, demonstrating antibacterial and antitubercular properties (Joshi et al., 2008). Similarly, Orjala et al. (1993) isolated prenylated benzoic acid derivatives from Piper aduncum leaves, which showed significant antibacterial and molluscicidal activities (Orjala et al., 1993).

Photophysical Properties

Research by Ghosh et al. (2010) into the photophysical properties of a methyl ester of a dimethyl amino benzoic acid derivative suggests the potential for applications in photodynamic therapy or as a photophysical probe (Ghosh et al., 2010).

Metal-Organic Frameworks

Research into metal-organic frameworks (MOFs) by Cui et al. (2011) utilized a compound structurally related to this compound, illustrating its potential in the design of novel MOFs with unique properties (Cui et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the enzyme p-hydroxyphenylpyruvatedioxygenase (hppd) in plants . This enzyme plays a crucial role in breaking down the amino acid tyrosine into components that plants need .

Mode of Action

Compounds with similar structures have been found to inhibit the enzyme hppd, preventing the breakdown of tyrosine . This inhibition disrupts the normal biochemical processes in plants, leading to various downstream effects .

Biochemical Pathways

The inhibition of HPPD by similar compounds disrupts the tyrosine catabolism pathway in plants . This disruption can lead to a deficiency in the components derived from tyrosine, affecting various downstream processes and pathways. The exact downstream effects would depend on the specific roles of these components in the plant’s biochemistry .

Result of Action

The inhibition of hppd by similar compounds can disrupt normal biochemical processes in plants, potentially leading to growth inhibition or other physiological effects .

properties

IUPAC Name |

4-[[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-16(2)8-13(7-14(18)9-16)17-10-11-3-5-12(6-4-11)15(19)20/h3-7,17H,8-10H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPHVUQJWWDIJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)NCC2=CC=C(C=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701331718 | |

| Record name | 4-[[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660903 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

351163-31-0 | |

| Record name | 4-[[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

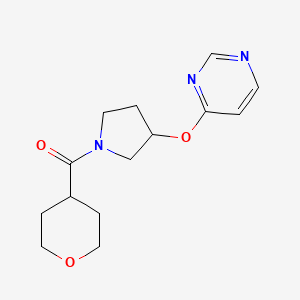

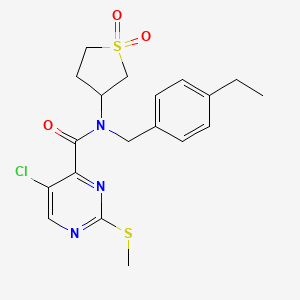

![N-[1-(aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3006315.png)

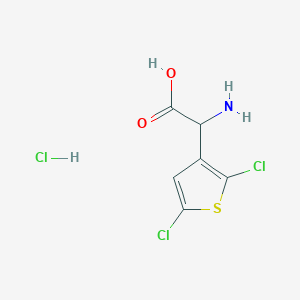

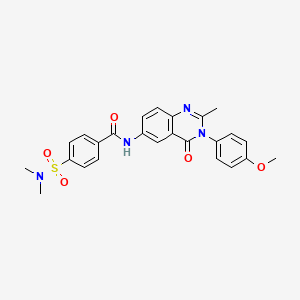

![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3006321.png)

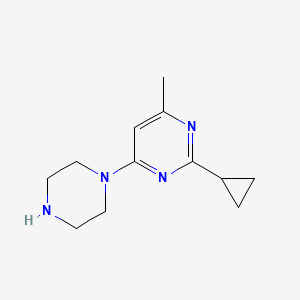

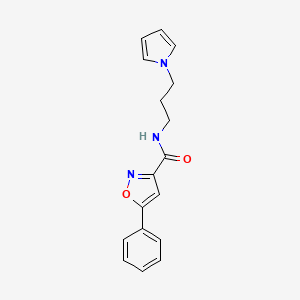

![(4-chlorophenyl)[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3006323.png)

![N1-phenyl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3006324.png)

![tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B3006326.png)